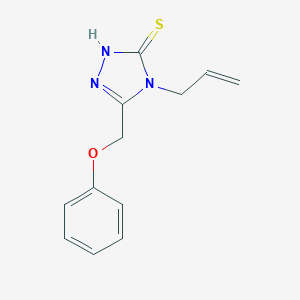

4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(phenoxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-2-8-15-11(13-14-12(15)17)9-16-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAYRNAJFNFAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352190 | |

| Record name | 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21358-15-6 | |

| Record name | 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl halides in the presence of a base.

Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be attached through a nucleophilic substitution reaction using phenoxymethyl halides.

Introduction of the Thiol Group: The thiol group can be introduced by treating the intermediate compound with thiolating agents such as thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions to modify the triazole ring or other functional groups.

Substitution: The allyl and phenoxymethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides, acyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.

Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.

Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Anticancer Activity: EGFR-Targeting Triazole Derivatives

Furfuryl derivatives of 4-allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol

- Structure: These compounds combine triazole, quinoline, and furan scaffolds. Alkyl ether substituents of varying lengths enhance hydrophobicity, promoting interaction with EGFR's catalytic and allosteric sites .

- Mechanism : Unlike traditional EGFR tyrosine kinase inhibitors (TKIs), these derivatives weakly inhibit phosphorylation (IC50: 12.6–14.4 µM) but induce receptor degradation via protease activation, leading to cancer cell detachment .

- Efficacy : The cytotoxicity of VM25 and VM26 (IC50: ~14 µM) is comparable to gefitinib (IC50: 15.2 µM), a clinically approved EGFR inhibitor .

Comparison with Target Compound: The absence of quinoline and furan scaffolds in 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol suggests reduced capacity for EGFR degradation.

Antimicrobial Activity: Schiff Base Derivatives

5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

- Structure: Synthesized via Schiff base condensation of 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol with 4-phenoxybenzaldehyde .

- Activity : Exhibits antimicrobial effects against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) due to the electron-withdrawing nitro group and aromatic substituents .

Antioxidant Activity: Electron-Donating Substituents

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)

- Structure : Feature electron-donating groups (-NH2, -SH) that enhance radical scavenging capacity .

- Activity : Demonstrated strong antioxidant effects in DPPH• and ABTS•+ assays, with quantum calculations confirming the role of substituents in stabilizing radicals .

Comparison with Target Compound: The allyl and phenoxymethyl groups in the target compound are less electron-donating than -NH2, suggesting moderate antioxidant activity. Experimental validation is required to confirm this hypothesis.

Corrosion Inhibition

5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD)

- Structure : Contains a methylthio-benzyl group that enhances adsorption on metal surfaces .

- Activity : TRD showed 89% inhibition efficiency for zinc in 0.1 M HCl, outperforming simpler hydrazide derivatives due to its planar structure and sulfur-rich moieties .

Data Table: Key Triazole-3-Thiol Derivatives and Properties

Biological Activity

4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 21358-15-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 247.32 g/mol. It possesses a triazole ring which is known for its biological activity, particularly in the development of antifungal and antibacterial agents.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various triazole derivatives, including this compound. In vitro tests against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi (e.g., Candida albicans, Aspergillus niger), have shown promising results.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria | Gram +ve Bacteria | Fungi |

|---|---|---|---|---|

| 4.4b | 3.80 | 3.80 | 4.60 | 2.10 |

| 4.4c | 4.30 | 4.30 | 3.70 | 4.20 |

| 4.4d | 7.50 | 7.50 | 6.80 | 3.90 |

| ... | ... | ... | ... | ... |

The compound 4.4d exhibited the highest activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for further development in antimicrobial therapy .

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied, particularly their effects on various cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The cytotoxicity of these compounds was evaluated using the MTT assay.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | IGR39 | 15 |

| Compound B | MDA-MB-231 | 10 |

| Compound C | Panc-1 | >30 |

Among the tested compounds, those derived from the triazole structure showed selective toxicity towards cancer cells compared to normal cells, suggesting that modifications to the triazole ring can enhance anticancer activity while minimizing side effects .

The mechanism by which triazole derivatives exert their biological effects is multifaceted:

- Inhibition of Enzymatic Activity: Many triazoles inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Induction of Apoptosis: Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cellular Membranes: Some compounds may alter membrane permeability in microbial cells, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.